Clinafloxacin
Overview
Description
Clinafloxacin is a fluoroquinolone antibacterial compound that has shown promising antibiotic properties. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Despite its potential, the clinical development of this compound has been hampered by serious side effects, including phototoxicity and hypoglycemia .
Mechanism of Action
Target of Action
Clinafloxacin, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them essential for bacterial survival . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated DNA .
Mode of Action
This compound interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork and thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones like this compound is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the normal process of DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
It is known that this compound has a high oral bioavailability of 90% , indicating that it is well-absorbed when administered orally. It also has a protein binding of 0-10% , suggesting that a significant portion of the drug remains free in the bloodstream to exert its therapeutic effect.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DNA replication, leading to the death of bacterial cells . On a cellular level, this compound’s interaction with DNA gyrase and topoisomerase IV results in the formation of toxic, reactive oxygen species that can damage cellular structures, including DNA .
Action Environment
Environmental conditions can influence the action of antibiotics like this compound . For instance, the bactericidal activity of fluoroquinolones against certain bacteria differs in aerobic and anaerobic conditions . Additionally, the phototoxicity of this compound is more associated with oral dosing as compared to intravenous dosing, possibly due to differences in sunlight exposure .
Biochemical Analysis
Biochemical Properties
Clinafloxacin interacts with various enzymes and proteins in biochemical reactions. It is known to have inhibitory activity against bacterial pathogens, suggesting that it interacts with bacterial enzymes and proteins to exert its antibacterial effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of bacterial pathogens, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a fluoroquinolone, it likely exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clinafloxacin involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid with 3-aminopyrrolidine under specific conditions to yield this compound . The reaction typically requires controlled temperatures and the use of solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Clinafloxacin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its phototoxicity.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving the chlorine atom at position 8.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Comparison with Similar Compounds
Clinafloxacin is compared with other fluoroquinolones such as:
Among these, this compound has shown superior activity against certain bacterial strains, including ciprofloxacin-resistant Staphylococcus aureus . its clinical use is limited due to its adverse effects, which are more pronounced compared to other fluoroquinolones .
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKADBNRMWEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869455 | |
Record name | Clinafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105956-97-6 | |
Record name | Clinafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105956-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clinafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clinafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14025 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clinafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 105956-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLINAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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